

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid stability and storage conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Cat. No.: B105340

[Get Quote](#)

Technical Support Center: 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of **5-(Piperazin-1-yl)benzofuran-2-carboxylic acid** (CAS No: 183288-47-3). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for **5-(Piperazin-1-yl)benzofuran-2-carboxylic acid**?

A1: For long-term storage, it is recommended to store **5-(Piperazin-1-yl)benzofuran-2-carboxylic acid** in a cool, dry, and dark environment. Some suppliers suggest cold-chain transportation, indicating that refrigerated conditions (2-8°C) are advisable.^[1] The container should be tightly sealed to prevent exposure to moisture and air. As a related drug substance, Vilazodone HCl, is known to be slightly hygroscopic, it is prudent to handle this intermediate with similar care, potentially including the use of desiccants in storage containers.^[2]

Q2: Is this compound sensitive to light or air?

A2: While specific data for this exact compound is limited, the parent structure, benzofuran, is known to be sensitive to both air and light.^[3] Therefore, it is best practice to store **5-(Piperazin-1-yl)benzofuran-2-carboxylic acid** in amber vials or other light-protecting containers and to minimize its exposure to the atmosphere. Purging the container with an inert gas like nitrogen or argon before sealing can also help prevent oxidative degradation.

Q3: What is the melting point and thermal stability of this compound?

A3: The melting point of **5-(Piperazin-1-yl)benzofuran-2-carboxylic acid** is reported to be above 209°C, at which point it begins to decompose.^{[4][5]} This suggests good thermal stability at typical ambient and refrigerated temperatures, but it should be protected from excessive heat.

Q4: I am dissolving the compound for my experiment. Are there any solvents I should avoid for stability reasons?

A4: While specific solvent compatibility studies are not readily available, consider the reactivity of the piperazine and carboxylic acid functional groups. Avoid highly reactive solvents or solutions with strong oxidizing agents unless it is a controlled part of your experimental design. The piperazine moiety can be susceptible to oxidation.^[6] For creating stock solutions for long-term storage, consider using anhydrous aprotic solvents and storing them at -20°C or -80°C.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Potential Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

- Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container.
- Assess Purity: Re-run purity tests (e.g., HPLC, LC-MS) on your current stock. Compare the results with the certificate of analysis provided by the supplier. Look for the appearance of new peaks that could indicate degradation products.

- Perform a Fresh Stock Preparation: If degradation is suspected, prepare a fresh solution from a newly opened container of the compound and repeat the experiment.
- Consider Environmental Factors: Evaluate if the experimental conditions themselves (e.g., high temperature, exposure to strong light, presence of oxidizing reagents) could be causing degradation.

Issue 2: Change in Physical Appearance of the Solid Compound

Potential Cause: Hygroscopicity (absorption of moisture) or degradation.

Troubleshooting Steps:

- Visual Inspection: Note any changes in color, texture (e.g., clumping), or a sticky appearance.
- Moisture Analysis: If you have the equipment, perform Karl Fischer titration to determine the water content. As the related final drug is slightly hygroscopic, this intermediate may be as well.[\[2\]](#)
- Purity Check: A change in appearance warrants a purity check via HPLC or LC-MS to identify any potential degradation products.
- Drying: If only moisture absorption is suspected (and no chemical degradation is detected), the compound could potentially be dried under a vacuum. However, this should be done with caution, as elevated temperatures could promote degradation.

Quantitative Data Summary

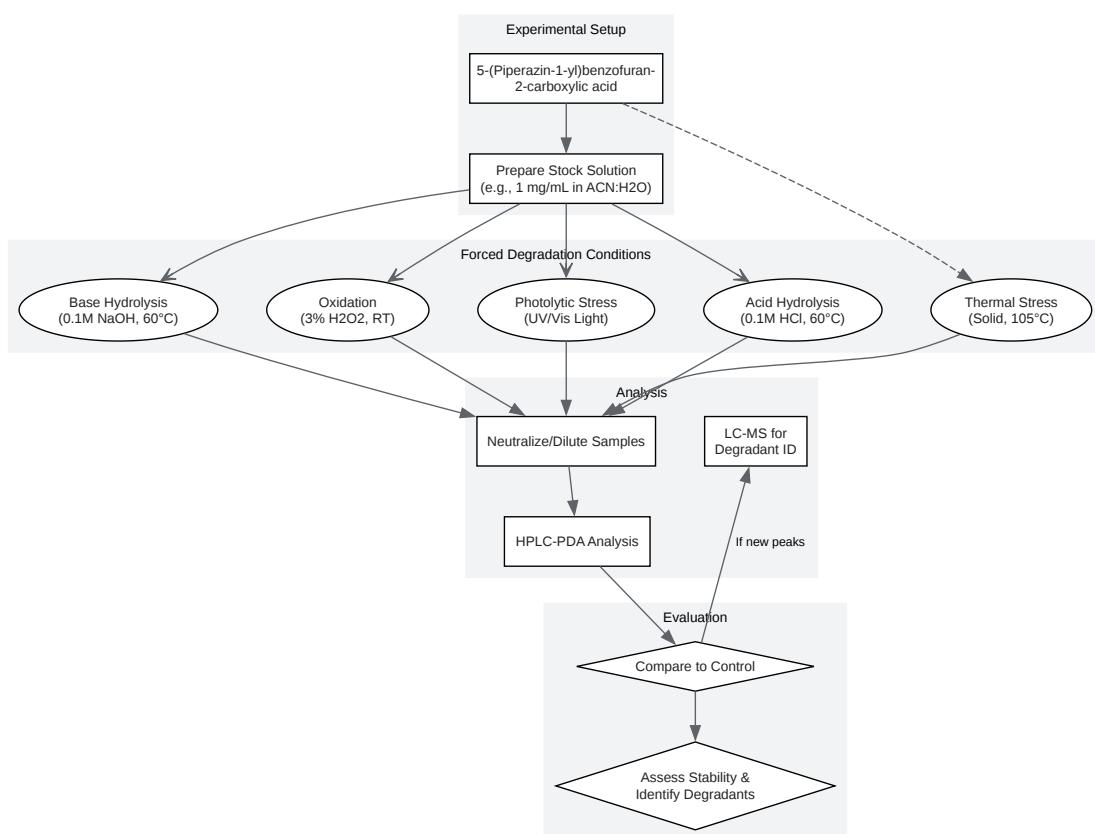
Property	Value	Source
CAS Number	183288-47-3	PubChem, ChemicalBook[5][7]
Molecular Formula	C13H14N2O3	PubChem[7]
Molecular Weight	246.27 g/mol	Sigma-Aldrich[1]
Melting Point	>209°C (with decomposition)	ChemicalBook, Sigma-Aldrich[1][5]
Recommended Storage	Cool, dry, dark, potentially refrigerated (2-8°C)	Inferred from supplier data[1] & related compounds[3]

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3]

Objective: To identify potential degradation pathways and products of **5-(Piperazin-1-yl)benzofuran-2-carboxylic acid** under various stress conditions.


Methodology:

- Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
 - Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
 - Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.
 - Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

- Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.
- Sample Analysis:
 - After the specified stress period, neutralize the acidic and basic samples.
 - Dilute all samples to a suitable concentration for analysis.
 - Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (e.g., a C18 column with a gradient elution of acetonitrile and a phosphate buffer). Use a photodiode array (PDA) detector to monitor the elution profile.
- Data Evaluation:
 - Compare the chromatograms of the stressed samples to the control.
 - Calculate the percentage of degradation.
 - Identify and characterize major degradation products using LC-MS if necessary.

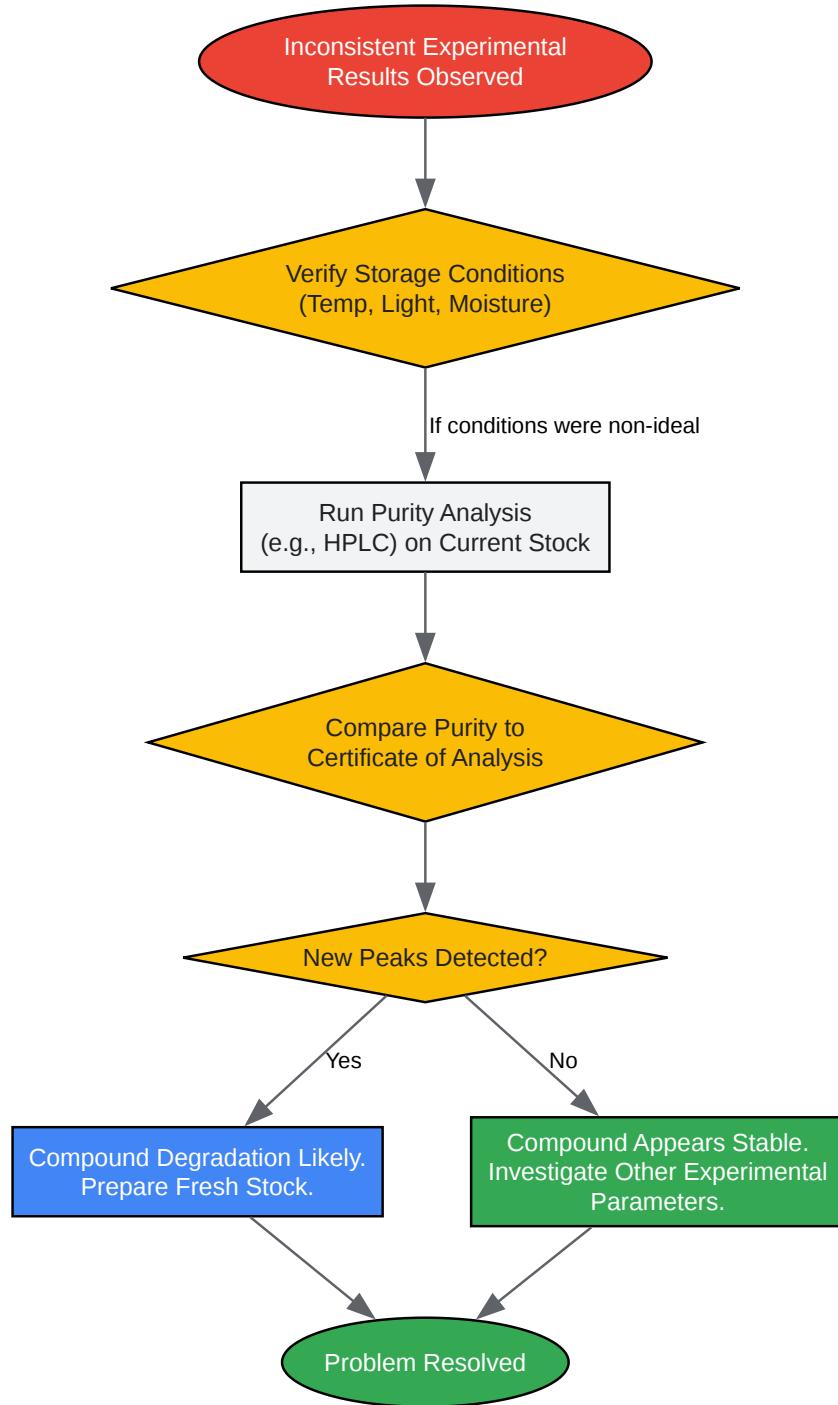

Visualizations

Diagram 1: General Workflow for Stability Assessment

[Click to download full resolution via product page](#)

Caption: Diagram 1: General Workflow for Stability Assessment.

Diagram 2: Troubleshooting Inconsistent Results

[Click to download full resolution via product page](#)

Caption: Diagram 2: Troubleshooting Inconsistent Results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid | 183288-47-3 [sigmaaldrich.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 5-(piperazin-1-yl)benzofuran-2-carboxylic acid | 183288-47-3 [chemicalbook.com]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid | C13H14N2O3 | CID 19438901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-(Piperazin-1-yl)benzofuran-2-carboxylic acid stability and storage conditions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105340#5-piperazin-1-yl-benzofuran-2-carboxylic-acid-stability-and-storage-conditions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com